Propargyl-PEG8-bromide
Overview
Description
Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative that contains a propargyl group and a bromide group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The bromide group is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Propargyl-PEG8-bromide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The compound’s primary targets are therefore the molecules or biomolecules that are intended to be linked or conjugated in the synthesis of these entities .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as click chemistry . This reaction yields a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Pharmacokinetics
The presence of the peg (polyethylene glycol) moiety in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG8-bromide interacts with azide-bearing compounds or biomolecules in Click Chemistry reactions . This reaction, catalyzed by copper, forms a stable triazole linkage . The alkyne group in this compound is highly nucleophilic, allowing it to play a crucial role in these biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its alkyne group reacting with azide-bearing compounds or biomolecules in a copper-catalyzed Click Chemistry reaction . This reaction forms a stable triazole linkage .
Metabolic Pathways
The propargyl group is known to play a crucial role in organic synthesis, offering a handle for further synthetic transformations .
Transport and Distribution
The PEG spacer in the compound is known to increase its water-solubility, which could potentially influence its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG8-bromide can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of propargyl alcohol with a PEG derivative that has a leaving group, such as a tosylate or mesylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG8-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Click Chemistry: The reaction requires a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
Major Products
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide group.
Click Chemistry: The major product is a triazole-linked PEG derivative.
Scientific Research Applications
Propargyl-PEG8-bromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Propargyl-PEG8-bromide can be compared with other PEG derivatives that contain different functional groups:
Propargyl-PEG8-amine: Contains an amine group instead of a bromide group, making it useful for different types of bioconjugation reactions.
Propargyl-PEG8-thiol: Contains a thiol group, which can form disulfide bonds and is useful in the synthesis of thiol-reactive materials.
Propargyl-PEG8-carboxyl: Contains a carboxyl group, which can be used for amide bond formation in peptide synthesis.
This compound is unique due to its dual functional groups, which allow it to participate in both Click Chemistry and nucleophilic substitution reactions, making it a versatile tool in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYPBWKHAGRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35BrO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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